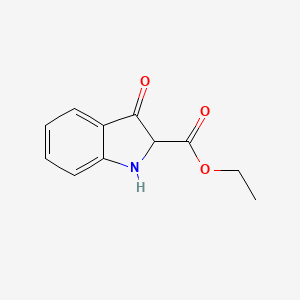

Ethyl 3-oxoindoline-2-carboxylate

Description

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

ethyl 3-oxo-1,2-dihydroindole-2-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)9-10(13)7-5-3-4-6-8(7)12-9/h3-6,9,12H,2H2,1H3 |

InChI Key |

MYONRKNOSGRGPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(=O)C2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Oxoindoline 2 Carboxylate and Analogues

Direct Cyclization Approaches

Direct cyclization methods involve the formation of the core oxoindoline ring from acyclic precursors in a single or multi-step sequence.

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for preparing indoles by treating an arylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form an imine, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgbyjus.com

While the standard Fischer synthesis directly produces indoles, not oxindoles, it can serve as a foundational step. byjus.comthermofisher.com The resulting indole, often an indole-2-carboxylate (B1230498) ester if a pyruvate (B1213749) derivative is used as the carbonyl component, would require a subsequent oxidation step at the C3 position to yield the desired 3-oxoindoline structure. A palladium-catalyzed variation allows for the synthesis of N-arylhydrazones, which are key intermediates, by coupling aryl bromides with hydrazones. wikipedia.org

The Reissert indole synthesis provides a more direct route to the indole-2-carboxylate scaffold. This method traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.orgyoutube.com This initial step yields an ethyl o-nitrophenylpyruvate. wikipedia.org Subsequent reductive cyclization of this intermediate, often using reagents like zinc in acetic acid or catalytic hydrogenation, leads to the formation of the corresponding indole-2-carboxylic acid or its ester. wikipedia.orgyoutube.comresearchgate.net

The key transformation in the Reissert synthesis is the intramolecular cyclization of the amine, formed from the reduction of the nitro group, onto the adjacent ketone. youtube.comresearchgate.net The resulting ethyl 3-hydroxyindoline-2-carboxylate can then be dehydrated to furnish ethyl indole-2-carboxylate. youtube.com To obtain the target compound, Ethyl 3-oxoindoline-2-carboxylate, a controlled oxidation of the C3 position of the indole-2-carboxylate intermediate is necessary.

Base-catalyzed cyclization reactions offer an alternative pathway to the 3-oxoindoline core. One such approach involves a base-assisted aldol (B89426) reaction of an ortho-nitroacetophenone, followed by hydrocyanation, which triggers a reductive cyclization to form (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles. nih.gov

Another relevant method starts from 2-aminobenzophenone (B122507) derivatives. The cyclization of ethyl 2-(2-amino-benzoyl)-2-chloro-acetate under alkaline conditions can afford ethyl 3-hydroxy-3-phenylindoline-2-carboxylate. clockss.org This hydroxyindoline intermediate is a direct precursor that can be oxidized to the corresponding 3-oxoindoline derivative.

| Starting Material | Reagents | Product | Reference |

| ortho-Nitrochalcones | KCN, AcOH | (E)-2-(3-Oxoindolin-2-ylidene)acetonitriles | nih.gov |

| Ethyl 2-(2-amino-benzoyl)-2-chloro-acetate | K₂CO₃, DMF | Ethyl 3-hydroxy-3-phenylindoline-2-carboxylate | clockss.org |

Functionalization of Pre-existing Indole/Oxindole (B195798) Scaffolds

This strategy leverages the existing indole or oxindole framework and introduces the required functional groups through regioselective reactions.

The direct functionalization of the indole C-H bonds is a powerful and atom-economical strategy. Palladium catalysis has been effectively employed for the aerobic oxidative cross-coupling of indoles with benzene (B151609), where the choice of ligands can control the regioselectivity between the C2 and C3 positions. nih.gov For instance, using Pd(OPiv)₂ with a 4,5-diazafluoren-9-one (B35911) ligand favors C2-functionalization. nih.gov

Furthermore, methods for the direct carbonylation of indoles have been developed. A palladium-catalyzed direct Sonogashira carbonylation coupling of indoles with alkynes can introduce a carbonyl group at the C3 position. beilstein-journals.org The synthesis of 3-carboethoxyoxindoles has also been reported, representing a close analogue to the target compound. acs.org The challenge lies in achieving the specific substitution pattern of an ester at C2 and a ketone at C3 on the indoline (B122111) ring.

The oxidation of indole derivatives is a fundamental method for accessing oxindoles. However, controlling the regioselectivity of the oxidation to favor the C3 position (to form a 3-oxoindole or indolone) over the C2 position (to form a 2-oxindole) is a significant challenge. nih.gov

Several methods have been developed for the regioselective oxidation of indoles. A Pd(II)-catalyzed oxidative Wacker-type cyclization and dearomatization of 2,3-disubstituted indoles can provide fused indolines with a C2-oxygenated quaternary stereocenter. rsc.org More relevant to the target compound, a Pd(II)-catalyzed oxidation of 2-substituted indoles using molecular oxygen as the oxidant has been shown to produce indolones (3-oxoindoles). rsc.org

Another powerful technique is the umpolung oxidative cyclization of N-tosyl-2-alkynyl-anilides bearing a β-keto ester moiety. Using phenyliodine(III) bis(trifluoroacetate) (PIFA) as the oxidant, this method provides access to ethyl 2-hydroxy-3-oxo-1-tosylindoline-2-carboxylate, a direct precursor to the target molecule. acs.org The reaction proceeds through an enolonium species, which undergoes cyclization.

| Indole Substrate | Oxidant/Catalyst | Product Type | Reference |

| 2-Substituted Indoles | Pd(II), O₂ | Indolones (3-Oxoindoles) | rsc.org |

| C3-Substituted Indoles | Oxone, Halide catalyst | 2-Oxindoles | nih.gov |

| Various Indoles | H₂SO₄ on Silica Gel | 2-Oxindoles | rsc.org |

| N-Tosyl-2-alkynyl-anilides | PIFA | Ethyl 2-hydroxy-3-oxo-1-tosylindoline-2-carboxylate | acs.org |

C-H Bond Activation Strategies in Oxoindoline Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net In the context of oxoindoline synthesis, C-H activation strategies are particularly attractive as they can circumvent the use of more expensive reagents like 2-haloanilides. rsc.org Transition-metal-catalyzed C-H activation is a leading approach in modern synthetic chemistry due to its viability and high efficacy. researchgate.net

These methods often involve a sequence of steps, including intermolecular Sonagashira reaction, intermolecular carbopalladation, and C-H activation, to form multiple C-C bonds in a single catalytic cycle. capes.gov.br For instance, a domino reaction sequence initiated by a palladium catalyst can construct 3-(diarylmethylene)indolin-2-ones from readily available starting materials. capes.gov.br Rhodium(III) catalysis has also been effectively employed, where reversible C-H cleavage is often a key, rate-determining step in the catalytic cycle. researchgate.net The development of these strategies has significantly broadened the toolkit for chemists, enabling the synthesis of complex oxoindoline derivatives through more sustainable and step-economic pathways. rsc.org

Catalytic Synthesis Protocols

Transition Metal-Catalyzed Transformations

The use of transition metals to catalyze the formation of the oxoindoline core is a cornerstone of modern synthetic chemistry. nih.gov These metals, including palladium, rhodium, and copper, facilitate a variety of transformations that lead to the desired heterocyclic products, often with high efficiency and selectivity.

Palladium catalysis is a prominent method for constructing the oxoindoline framework. Researchers have developed novel tandem processes involving C-H bond activation, annulation, and amination to selectively synthesize derivatives like 3-(aminomethylene)-2-oxoindolines. rsc.orgnih.gov These reactions demonstrate high substrate compatibility and allow for the formation of both a C-C and a C-N bond in a single step. rsc.org

A typical catalytic system might involve a palladium source such as Pd(dba)₂, a ligand like Xantphos, and a combination of a silver salt and a base. rsc.orgnih.gov This approach avoids the need for less accessible starting materials. rsc.org Another sophisticated strategy is the palladium-catalyzed three-component domino reaction, which combines a Sonagashira reaction, carbopalladation, and C-H activation/C-C bond formation sequence to produce 3-(diarylmethylene)oxindoles. capes.gov.brnih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Oxoindoline Analogues

| Catalyst System | Starting Materials | Product | Yield | Reference |

| Pd(dba)₂, Xantphos, AgOAc, Na₂CO₃ | 3-chloro-2-iodo-N-arylacrylamides, Amides/Amines | 3-(aminomethylene)-2-oxoindolines | Moderate to Good | nih.gov, rsc.org |

| [Pd(PPh₃)₄], CuI | N-Arylpropiolamides, Aryl Halides, N,N-Dimethylformamide | 3-(diarylmethylene)indolin-2-ones | Not specified | capes.gov.br |

Rhodium catalysts, particularly in their +3 oxidation state, are highly effective in mediating cascade cyclization reactions to form indole derivatives. nih.gov These protocols can be used to synthesize 3-amidoindoles under mild conditions with good functional group tolerance. nih.gov The reactions often proceed through a cascade involving cyclization and electrophilic amidation, utilizing an electrophilic nitrogen source. nih.gov

Rhodium(III)-catalyzed C-H activation is a key strategy, enabling the direct cross-coupling of substrates like isoquinolin-1(2H)-ones with methylenecyclopropanes. researchgate.net Kinetic studies and deuterium (B1214612) scrambling experiments suggest that these transformations often involve a reversible C-H cleavage step which may be rate-determining. researchgate.net Furthermore, Rh(III) catalysts have been successfully used in the oxidative cyclization of oxazolines with cyclopropanols to synthesize isoindolinones, demonstrating the versatility of rhodium in constructing various nitrogen-containing heterocyclic cores. nih.gov

Table 2: Overview of Rhodium-Catalyzed Reactions for Indole Analogue Synthesis

| Catalyst | Reaction Type | Starting Materials | Product | Key Features | Reference |

| Rhodium(III) | Cascade Cyclization/Amidation | N/A | 3-Amidoindoles | Mild conditions, good functional group tolerance | nih.gov |

| [Cp*RhCl₂]₂, AgSbF₆ | C-H Activation/Dienylation | Isoquinolin-1(2H)-ones, Methylenecyclopropanes | 3-(buta-1,3-dien-2-yl)isoquinolin-1(2H)-ones | Direct cross-coupling | researchgate.net |

| Rhodium(III) | Oxidative Cyclization | Oxazolines, Cyclopropanols | C3-substituted isoindolin-1-ones | Cleavage of three bonds and formation of three new bonds | nih.gov |

Copper-catalyzed reactions represent a cost-effective and versatile approach in organic synthesis. In the realm of heterocyclic synthesis, copper catalysts have been employed in multi-component reactions to build complex structures. For example, a copper-catalyzed three-component reaction of o-iodoanilines, isocyanides, and potassium sulfide (B99878) affords benzothiazolethiones in good yields. organic-chemistry.org In this process, the isocyanide serves as a carbon source, while potassium sulfide functions as the sulfur source. organic-chemistry.org

Aerobic copper-catalyzed oxidations are also noteworthy. While not directly applied to this compound, the principles are relevant for the synthesis of related ketone-containing heterocycles. For instance, the oxidation of fluorene (B118485) to fluorenone can be significantly accelerated by a copper catalyst in the presence of a base and oxygen. nih.gov The proposed mechanism involves the oxidation of a carbanion by copper, coupling with molecular oxygen, and subsequent decomposition of the peroxide intermediate. nih.gov These examples underscore the potential of copper catalysis in developing novel synthetic routes to oxoindoline analogues.

Table 3: Selected Copper-Catalyzed Synthetic Applications

| Catalyst | Reaction Type | Substrates | Product | Yield | Reference |

| CuCl | Three-Component Synthesis | o-Iodoanilines, Isocyanide, K₂S | Benzothiazolethiones | Up to 78% | organic-chemistry.org |

| Copper | Aerobic Oxidation | Fluorene, Base, O₂ | Fluorenone | N/A (Rate enhancement noted) | nih.gov |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool for the asymmetric synthesis of complex molecules, including disubstituted 3-indolinones. rsc.orgdntb.gov.ua This approach avoids the use of metals and offers a greener alternative for producing enantiomerically enriched compounds. rsc.orggoogle.com

A significant challenge in organic synthesis is the construction of asymmetric quaternary carbon centers, which are present in many bioactive 3,3′-disubstituted oxindoles. rsc.org Chiral phosphoric acids have emerged as highly effective organocatalysts for these transformations. rsc.orgresearchgate.net For instance, they can catalyze the asymmetric synthesis of arylindolyl indolin-3-ones with both axial and central chirality in high yields and with excellent stereoselectivity. rsc.org Another strategy involves organocatalytic asymmetric nitro-aldol (Henry) initiated cascade reactions. The use of ketones as electrophiles in such reactions is challenging, but the presence of a cyano group at the 2-position of an aromatic ketone can trigger an efficient cascade with nucleophiles like nitromethane, leading to novel 3,3-disubstituted isoindolinones. mdpi.com

Table 4: Examples of Organocatalytic Synthesis of Indolinone Derivatives

| Catalyst Type | Reaction | Substrates | Product | Key Outcome | Reference |

| Chiral Phosphoric Acid | Asymmetric Friedel-Crafts/Addition | 3-Arylindoles, 2-Aryl-3H-indol-3-ones | Arylindolyl indolin-3-ones | High yields, excellent enantioselectivity and diastereoselectivity | rsc.org |

| Chiral Bifunctional Ammonium Salts | Asymmetric Henry-Initiated Cascade | 2-Acylbenzonitriles, Nitromethane | 3,3-Disubstituted isoindolinones | Quantitative yields, moderate enantioselectivity | mdpi.com |

Chiral Brønsted Acid Catalysis

Chiral Brønsted acid catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of oxindole synthesis, chiral phosphoric acids (CPAs), a type of Brønsted acid, have been successfully employed. nih.govmorressier.com These catalysts can activate electrophiles, such as isatins (the precursors to this compound), towards nucleophilic attack.

For instance, CPAs have been utilized in the enantioselective arylation of 3-aryl-2-oxindoles with azonaphthalenes to construct triaryl-substituted all-carbon quaternary stereocenters. rsc.org Mechanistic studies suggest that the CPA activates the azonaphthalene, facilitating the nucleophilic addition of the oxindole. rsc.org While a direct application to this compound is not extensively documented, the principle of activating an electrophile for the addition of a nucleophile is directly applicable. The synthesis of 3-substituted-3-hydroxyoxindoles, the tautomeric form of the target molecule, has been achieved through various catalytic asymmetric reactions, including those that could be facilitated by chiral Brønsted acids. nih.govrsc.org Research has shown that the choice of the 3,3'-substituents on the BINOL-based phosphoric acid catalyst is crucial for achieving high enantioselectivity. nih.gov Furthermore, chiral phosphoramide (B1221513) catalysts, a related class of Brønsted acids, have been shown to be effective in the allylboration of sterically hindered aldehydes by enabling multiple hydrogen bonding interactions, a strategy that could be adapted for the synthesis of complex oxindole derivatives. rsc.org

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can induce umpolung reactivity, transforming aldehydes into nucleophilic acyl anion equivalents. nih.gov This strategy has been widely applied in the synthesis of various heterocyclic compounds. In the realm of oxindole chemistry, NHC catalysis has been instrumental in the construction of spirocyclic oxindoles. youtube.com

For example, NHC-catalyzed [3+2] annulation reactions of enals with isatins lead to the formation of spirocyclic oxindole-γ-butyrolactones. youtube.com Another notable application is the NHC-catalyzed [2+3] annulation reaction between ketimines and enals, which provides a direct route to trifluoroethyl 3,2′-spirooxindole γ-lactams with high enantioselectivity. rsc.org This transformation proceeds through a Breslow intermediate, which is a key species in many NHC-catalyzed reactions. rsc.org While direct synthesis of this compound using NHCs is not explicitly detailed in the reviewed literature, the activation of substrates through the formation of acyl azolium intermediates or homoenolates presents a viable pathway for the functionalization of the oxindole core. nih.gov The ability of NHCs to catalyze the oxidation of alcohols and aldehydes to esters also highlights their potential in modifying the carboxylate functionality of the target molecule. nih.gov

Enantioselective Mannich Reactions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon nucleophile. Enantioselective versions of this reaction are of great interest for the synthesis of chiral amines and amino acids. In the context of oxindole synthesis, the enantioselective Mannich reaction of isatin-derived ketimines with various nucleophiles provides access to 3-substituted-3-amino-2-oxindoles, which are structurally analogous to this compound. nih.govrsc.org

A variety of organocatalysts, including those based on cinchona alkaloids and thioureas, have been developed to promote these reactions with high diastereo- and enantioselectivity. acs.org For instance, the cooperative action of a chiral copper catalyst and a borinic acid has been shown to effectively catalyze the Mannich reaction of ketone enolates with isatin (B1672199) imines, yielding 3-substituted 3-amino-2-oxindoles with a C3-tetrasubstituted stereocenter in excellent yields and enantioselectivities. nih.gov These methods often rely on the formation of a well-organized transition state where the catalyst brings the nucleophile and the electrophile together in a stereocontrolled manner. acs.org

Stereoselective and Asymmetric Synthesis

The control of stereochemistry is paramount in the synthesis of biologically active molecules. The following sections highlight specific strategies for the stereoselective and asymmetric synthesis of substituted oxindoles.

Enantioselective Formation of Quaternary Stereocenters

The construction of quaternary stereocenters, particularly all-carbon quaternary stereocenters, is a significant challenge in organic synthesis. The 3-position of the oxindole ring is a common site for the creation of such centers. Several catalytic asymmetric methods have been developed to address this challenge.

Phase-transfer catalysis using pentanidium catalysts has been successfully employed for the enantioselective conjugate addition of 3-alkyloxindoles to vinyl sulfone, affording 3,3-dialkyl-substituted oxindoles with high yields and excellent enantioselectivity. nih.gov Organocatalytic methods, such as the direct amination of 3-substituted oxindoles using a quinidine-derived catalyst, have also proven effective in constructing quaternary stereocenters at the C3 position. nih.gov Furthermore, chiral phosphoric acid-catalyzed arylation of 3-aryl-2-oxindoles with azonaphthalenes provides a route to triaryl-substituted all-carbon quaternary stereocenters. rsc.orgnih.gov

| Catalyst Type | Reaction | Substrates | Key Findings |

| Pentanidium | Conjugate Addition | 3-Alkyloxindoles, Phenyl vinyl sulfone | High yield and enantioselectivity (up to 99%) for 3,3-dialkyl-substituted oxindoles. nih.gov |

| Quinidine derivative | Direct Amination | 3-Substituted oxindoles, DIAD | Excellent enantioselectivity for the construction of quaternary stereocenters at C3. nih.gov |

| Chiral Phosphoric Acid | Arylation | 3-Aryl-2-oxindoles, Azonaphthalenes | Efficient construction of triaryl-substituted all-carbon quaternary stereocenters. rsc.orgnih.gov |

Diastereoselective Synthesis of Substituted Oxoindolines

When a new stereocenter is created in a molecule that already contains one or more stereocenters, the diastereoselectivity of the reaction becomes a critical consideration. The synthesis of 2,3-disubstituted indolines and oxindolines often requires precise control over the relative stereochemistry of the two adjacent stereocenters.

A highly diastereo- and enantioselective copper hydride-catalyzed method has been developed for the preparation of cis-2,3-disubstituted indolines. mdpi.com This method tolerates a wide range of functional groups and proceeds under mild conditions. mdpi.com Chemoenzymatic processes have also been utilized for the stereoselective synthesis of 2,3-disubstituted indoline diastereoisomers. nih.gov These methods often involve a diastereoselective reduction of an indole precursor followed by a kinetic resolution catalyzed by an enzyme. nih.gov

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. This strategy has been widely used in asymmetric synthesis.

In the context of oxindole chemistry, chiral auxiliaries can be used to control the stereoselective alkylation or addition reactions at the C3 position. For example, the diastereoselective synthesis of 3,3-disubstituted oxindoles has been achieved using atropisomeric N-aryl oxindole derivatives, where the chiral axis of the N-aryl group directs the approach of the electrophile. rsc.org Similarly, chiral N-sulfinyl amides have been used as auxiliaries in the rhodium(III)-catalyzed diastereoselective synthesis of 3-substituted isoindolinones. researchgate.net While specific examples for the synthesis of this compound using chiral auxiliaries are not abundant in the recent literature, the established principles of this methodology suggest its potential applicability. rsc.org

| Chiral Auxiliary | Reaction Type | Product | Key Features |

| Atropisomeric N-aryl group | Alkylation | 3,3-Disubstituted oxindoles | High diastereoselectivity and removable auxiliary. rsc.org |

| N-Sulfinyl amide | C-H Olefination/Annulation | 3-Substituted isoindolinones | Direct and stereoselective synthesis. researchgate.net |

Reactivity and Mechanistic Investigations of Ethyl 3 Oxoindoline 2 Carboxylate

Electrophilic and Nucleophilic Reactions of the Oxoindoline Ring

The reactivity of the ethyl 3-oxoindoline-2-carboxylate core is characterized by the interplay of its constituent functional groups: the amide, the ketone, and the aromatic ring. This arrangement allows for a diverse range of chemical transformations, making it a valuable scaffold in synthetic chemistry.

Nucleophilic Additions to the Carbonyl Group

The C3-carbonyl group of the oxoindoline ring is a key site for nucleophilic attack. Due to the electronegativity of the oxygen atom, the carbonyl carbon possesses a partial positive charge, rendering it electrophilic. chemistrysteps.commasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to this carbon, leading to a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. chemistrysteps.commasterorganicchemistry.com

The reactivity of this carbonyl group is influenced by both electronic and steric factors. The presence of the adjacent ester group at the C2 position can modulate the electrophilicity of the C3-carbonyl. Reactions with various nucleophiles, such as organometallic reagents and enolates, can lead to the formation of 3-substituted-3-hydroxyoxindoles. These intermediates can then undergo further transformations. For instance, the reaction with Grignard reagents can introduce a new carbon-carbon bond at the C3 position.

The stereochemical outcome of these additions is a significant area of research, with efforts focused on developing enantioselective methods to control the configuration of the newly formed stereocenter at C3.

Electrophilic Substitution on the Aromatic Moiety

The benzene (B151609) ring of the oxoindoline core can undergo electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.commasterorganicchemistry.com The general mechanism proceeds through a two-step process: the aromatic ring, acting as a nucleophile, attacks the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The position of substitution on the aromatic ring is directed by the activating or deactivating nature of the substituents already present. The amide and carbonyl groups of the oxoindoline ring are generally deactivating and direct incoming electrophiles to the meta position relative to the point of fusion with the five-membered ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. youtube.com

Ring-Opening and Rearrangement Reactions

The strained five-membered ring of the oxoindoline system can participate in various ring-opening and rearrangement reactions, often triggered by nucleophilic attack or acidic/basic conditions. researchgate.net These reactions can lead to the formation of new heterocyclic systems or functionalized open-chain compounds. A notable rearrangement has been observed in the related ethyl 2-hydroxyindoxyl-2-carboxylate, which rearranges to ethyl 3-hydroxyoxindole-3-carboxylate in the presence of aqueous sodium hydroxide (B78521), suggesting a shift of the ester group without ring-opening preceding it. rsc.org

A significant rearrangement involving oxindole (B195798) systems is the Saucy-Marbet Claisen rearrangement. chem-station.com This pericyclic reaction involves the nih.govnih.gov-sigmatropic rearrangement of propargyl ethers of 3-hydroxyoxindoles to produce C3-allenyl oxindoles. nih.govupenn.edu This reaction is a powerful tool for the synthesis of oxindoles bearing a quaternary stereocenter at the C3 position. upenn.eduresearchgate.net

The development of catalytic and enantioselective versions of the Saucy-Marbet Claisen rearrangement has been a focus of research, enabling the synthesis of chiral allenyl oxindoles with high stereocontrol. nih.govnih.gov Palladium(II) catalysts with ligands such as BINAP have been shown to be effective in catalyzing this transformation. upenn.edu The reaction proceeds through a [3,3']-sigmatropic rearrangement pathway. upenn.edu

Table 1: Examples of Catalytic Asymmetric Saucy-Marbet Claisen Rearrangement

| Catalyst | Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Pd(SbF₆)₂ | (S)-t-Bu-PHOX | N-Boc-3-(prop-2-yn-1-yloxy)indoline | Chiral C3-allenyl oxindole | Up to 95% | upenn.edu |

| Pd(II) | BINAP | Propargyloxy-substituted indoles | Allenyl-substituted quaternary oxindoles | High | upenn.edu |

Domino and Cascade Reactions

Domino or cascade reactions are multi-step transformations that occur in a single pot without the isolation of intermediates, where each subsequent reaction is triggered by the functionality formed in the previous step. wikipedia.orgub.edu These reactions are highly efficient in building molecular complexity from simple starting materials. wikipedia.org

Oxindole scaffolds, including derivatives of this compound, are excellent substrates for domino reactions. For example, a domino reaction involving a Michael addition followed by an intramolecular cyclization can be used to construct complex spirocyclic oxindoles. Tandem reactions of the silyl-allene products from the Saucy-Marbet Claisen rearrangement can provide rapid access to a variety of spirocyclic oxindoles in one operation. upenn.edu The versatility of the oxoindoline core allows for the design of various cascade sequences to synthesize diverse heterocyclic structures. nih.gov

Reactions Involving the Ester Functionality

The ethyl ester group at the C2 position of this compound is also a site for chemical modification. This functionality can undergo typical ester reactions such as hydrolysis, transesterification, and amidation.

Hydrazinolysis, the reaction of an ester with hydrazine (B178648) hydrate (B1144303), is a common transformation. For instance, the related ethyl indol-2-carboxylate undergoes hydrazinolysis to form the corresponding carbohydrazide (B1668358). mdpi.com This hydrazide can then be used as a building block for the synthesis of other heterocyclic compounds, such as thiazoles. mdpi.com Similarly, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied, leading to various products depending on the reaction conditions, including ring-opened products. researchgate.netnih.gov

The ester group can also be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride. The selective transformation of the ester in the presence of the C3-carbonyl group can be challenging and may require careful selection of reagents and reaction conditions.

Transesterification Processes

The conversion of the ethyl ester of 3-oxoindoline-2-carboxylate to other esters, known as transesterification, is a fundamental process for altering the steric and electronic properties of the molecule. This reaction typically involves heating the ethyl ester in the presence of a different alcohol, often with an acid or base catalyst. For instance, the reaction with benzyl (B1604629) alcohol in the presence of a catalytic amount of sodium, followed by heating, can yield the corresponding benzyl ester. The efficiency of the reaction is often dictated by the nature of the incoming alcohol and the reaction conditions employed.

Hydrazinolysis and Amidation Reactions

The reaction of this compound with hydrazine hydrate provides a direct route to the corresponding hydrazide, 3-oxoindoline-2-carbohydrazide. This transformation is typically achieved by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol. The resulting carbohydrazide is a valuable intermediate, serving as a precursor for the synthesis of various heterocyclic systems, such as pyrazoles and triazoles, through condensation reactions with appropriate reagents.

Similarly, amidation can be accomplished by reacting the ester with a primary or secondary amine. This process may require elevated temperatures or the use of catalysts to proceed efficiently. The resulting amides are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules.

Derivatization of Carboxylate Group

Beyond transesterification and amidation, the carboxylate group can be subjected to further derivatization. For example, reduction of the ester can lead to the corresponding primary alcohol, although this transformation must be carefully controlled to avoid reduction of the C3-keto group. The carboxylate can also be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled with a wider range of nucleophiles.

Transformations at the Indoline (B122111) Nitrogen (N1)

The nitrogen atom of the indoline ring is another key site for functionalization, allowing for the introduction of various substituents that can significantly influence the compound's properties and reactivity.

N-Alkylation and N-Acylation Reactions

N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. For example, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) facilitates the deprotonation of the indoline nitrogen, which then acts as a nucleophile to attack the alkyl halide.

N-acylation is another common transformation, typically carried out using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). This reaction introduces an acyl group onto the indoline nitrogen, which can serve as a protecting group or as a point for further synthetic elaboration.

| Reaction Type | Reagent | Base | Solvent | Product |

| N-Alkylation | Methyl Iodide | NaH | DMF | Ethyl 1-methyl-3-oxoindoline-2-carboxylate |

| N-Acylation | Acetyl Chloride | Triethylamine | Dichloromethane | Ethyl 1-acetyl-3-oxoindoline-2-carboxylate |

N-Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the indoline nitrogen to prevent unwanted reactions. Common protecting groups for the indoline nitrogen include the benzoyl (Bz) and p-toluenesulfonyl (Ts) groups. These groups can be introduced via acylation with benzoyl chloride or p-toluenesulfonyl chloride, respectively. The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule. Deprotection strategies are equally important; for example, a benzoyl group can often be removed under basic or acidic hydrolysis conditions.

Functionalization at C2 and C3 Positions

The C2 and C3 positions of the indoline ring are part of a β-keto ester system, which confers unique reactivity upon them. The C2 position is a chiral center, and its proton is acidic, allowing for enolate formation and subsequent reactions. The C3-keto group is electrophilic and can react with various nucleophiles.

Reactions at the C2 position often proceed through the formation of an enolate. This enolate can then be alkylated, acylated, or undergo other electrophilic additions. For instance, treatment with a base followed by an alkyl halide can introduce a substituent at the C2 position.

The C3-carbonyl group is susceptible to nucleophilic attack. Reactions with organometallic reagents or the formation of imines and enamines are possible transformations at this position. The reactivity at C2 and C3 is often interconnected, and reactions at one site can influence the reactivity of the other.

Alkylation and Arylation Reactions at C2 and C3

The presence of an enolizable proton at the C3 position and the potential for functionalization at the C2 position make this compound and its derivatives substrates for various alkylation and arylation reactions.

Research into the alkylation of the 3-oxoindoline-2-carboxylate scaffold has demonstrated the feasibility of introducing substituents at the C2 position. For instance, a method for the synthesis of 2-methyl-3-oxoindoline-2-carboxylates has been developed, which utilizes a bis(trimethylsilyl)aluminum chloride-induced aza-Brook rearrangement as a key step sci-hub.se. This approach involves the construction of the 3-oxoindoline-2-carboxylate skeleton with simultaneous introduction of a 2-methyl group sci-hub.se.

While direct C2 and C3 alkylation studies on this compound are not extensively documented, the reactivity of the broader indole (B1671886) nucleus provides valuable insights. For example, the C3-alkylation of indoles with maleimides, promoted by BF3-OEt2, proceeds with good to excellent yields under mild conditions nih.govmdpi.com. This reaction highlights the nucleophilic character of the C3 position of the indole ring. Furthermore, N-alkylation of ethyl indol-2-carboxylate can be successfully achieved using potassium hydroxide in acetone, indicating a competing reaction pathway at the nitrogen atom researchgate.net.

The arylation of the indole scaffold has also been a subject of investigation. While specific examples for this compound are scarce, methods for the regioselective synthesis of 3-aroylindoles have been developed nih.gov. These reactions often proceed via cycloaddition and annulation pathways, demonstrating the versatility of the indole core in forming new carbon-carbon bonds at the C3 position nih.gov.

| Reaction | Reactants | Catalyst/Reagent | Position of Functionalization | Product Type | Reference |

| C2-Alkylation | Imine precursor | (TMS)2AlCl | C2 | 2-Methyl-3-oxoindoline-2-carboxylate | sci-hub.se |

| C3-Alkylation | Indole, Maleimide | BF3-OEt2 | C3 | 3-Indolylsuccinimide | nih.govmdpi.com |

| N-Alkylation | Ethyl indol-2-carboxylate, Alkyl halide | KOH | N1 | N-Alkyl-ethyl indol-2-carboxylate | researchgate.net |

| C3-Aroylation | Nitrosoarene, Alkynone | - | C3 | 3-Aroylindole | nih.gov |

Halogenation Reactions

The halogenation of this compound is not extensively reported in the literature. However, general methods for the halogenation of indoles and related heterocycles can provide an understanding of the potential reactivity. Electrophilic substitution reactions are common for indoles, with a strong preference for substitution at the C3 position.

A non-acidic and metal-free method for the regioselective nitration of indoles at the C3 position has been developed using trifluoroacetyl nitrate (B79036), generated in situ from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride (B1165640) nih.gov. This suggests that similar electrophilic halogenating agents could potentially react at the C3 position of the oxindole ring. The reaction proceeds under mild conditions and tolerates a variety of substituents on the indole core nih.gov.

While direct halogenation of the this compound is not documented, the functionalization of the broader indole nucleus is well-established. For instance, the synthesis of quinoline-3-carboxylates from indoles and ethyl halodiazoacetates proceeds via a proposed cyclopropanation at the C2 and C3 positions, followed by ring-opening and elimination of HX mdpi.com. This transformation underscores the reactivity of the C2-C3 bond towards electrophilic species.

| Reaction Type | Reagents | Position of Substitution | Product Type | Reference |

| Electrophilic Nitration | Tetramethylammonium nitrate, Trifluoroacetic anhydride | C3 | 3-Nitroindole | nih.gov |

| Cyclopropanation/Ring Expansion | Ethyl halodiazoacetate, Rh(II) catalyst | C2 and C3 | Ethyl quinoline-3-carboxylate | mdpi.com |

Spirocyclization Reactions at C3

The C3 position of the indolinone core is a frequent site for the construction of spirocyclic systems, which are prevalent in many natural products and pharmacologically active molecules. This compound and its derivatives are excellent substrates for such transformations.

A variety of spiro-heterocycles have been synthesized from isatins (1H-indole-2,3-diones), which are closely related to this compound. For example, three-component reactions involving isatins, anilines, and diethyl acetylenedicarboxylate (B1228247), catalyzed by Brønsted acidic ionic liquids, afford spiro[furan-2,3′-indoline]-3-carboxylate derivatives in high yields mdpi.com. Similarly, the reaction of isatins, aryl amines, and dimethyl acetylenedicarboxylate can lead to the formation of functionalized spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives nih.gov.

1,3-dipolar cycloaddition reactions are also a powerful tool for the synthesis of spiro-indoline compounds. The reaction between isatins, L-proline, and electron-deficient alkenes leads to the regio- and stereospecific formation of spiro[indoline-3,3'-pyrrolizines] banglajol.info. Furthermore, a range of novel spiro heterocycles, including spirooxazepines and diazepines, have been synthesized from precursors derived from indole-2,3-dione nih.gov. The development of spiro-3-indolin-2-one containing compounds with antiproliferative properties has also been reported through regioselective multi-component azomethine dipolar cycloaddition reactions clockss.org.

| Spiro-heterocycle | Reactants | Catalyst/Conditions | Reference |

| Spiro[furan-2,3′-indoline]-3-carboxylate | Isatin (B1672199), Aniline, Diethyl acetylenedicarboxylate | Brønsted acidic ionic liquid | mdpi.com |

| Spiro[indoline-3,5′-pyrroline]-2,2′dione | Isatin, Aryl amine, Dimethyl acetylenedicarboxylate | - | nih.gov |

| Spiro[indoline-3,3'-pyrrolizine] | Isatin, L-proline, Electron-deficient alkene | One-pot reaction | banglajol.info |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] | 1-(Alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones | Azomethine dipolar cycloaddition | clockss.org |

| Spirooxazepine/Spirodiazepine | Precursor from indole-2,3-dione, 2-Aminophenol/o-Phenylenediamine | - | nih.gov |

Chemo- and Regioselectivity in Complex Transformations

The presence of multiple reactive sites in this compound and related indole derivatives often leads to challenges in controlling chemo- and regioselectivity. The outcome of a reaction can be highly dependent on the nature of the reactants, catalysts, and reaction conditions.

The functionalization of indole-2-carboxylates can be directed to different positions of the molecule. For example, Friedel-Crafts acylation of ethyl indole-2-carboxylate (B1230498) with oxalyl chloride in the presence of AlCl3 can lead to a mixture of ethyl indole-2,3-dicarboxylate and ethyl 2,5-indoledicarboxylate, demonstrating the competition between C3 and C5 functionalization.

In the synthesis of 3-aroylindoles from nitrosoarenes and alkynones, excellent regioselectivity is observed, with the aroyl group being introduced exclusively at the C3 position nih.gov. Similarly, the nitration of indoles using trifluoroacetyl nitrate shows high regioselectivity for the C3 position nih.gov.

The reaction of indoles with ethyl halodiazoacetates catalyzed by Rh(II) complexes provides a fascinating example of a complex transformation where the initial regioselectivity of the attack on the C2-C3 bond ultimately leads to a ring-expanded quinoline (B57606) product rather than a simple alkylated indole mdpi.com. This highlights how the interplay of different reaction steps can dictate the final product structure.

The choice of protective groups and reaction conditions can also influence the regioselectivity. The N-alkylation of ethyl indol-2-carboxylate is favored under basic conditions, preventing reactions at the carbon framework researchgate.net. These examples underscore the importance of understanding the subtle factors that govern the reactivity of the indole nucleus to achieve the desired chemical transformations.

Derivatization and Scaffold Diversity

Synthesis of Substituted Ethyl 3-Oxoindoline-2-carboxylate Derivatives

The oxoindoline core can be readily functionalized at several positions to generate a library of substituted derivatives. Reactions can be directed to the nitrogen atom, the aromatic ring, or the C2 position, each providing a vector for introducing chemical diversity.

For instance, N-alkylation can be achieved using various alkylating agents in the presence of a base. ynu.edu.cn Furthermore, the C2 position can be functionalized through reactions with electrophiles. One notable method involves the generation of an enolonium species from N-tosyl protected this compound derivatives using an oxidizing agent like (diacetoxyiodo)benzene (B116549) (PIFA). This reactive intermediate can then be trapped with nucleophiles to yield 2,2-disubstituted indolin-3-ones. This approach allows for the introduction of hydroxyl groups and other functionalities at the C2 position. dntb.gov.ua

Substituents can also be introduced onto the aromatic ring of the oxoindoline nucleus, modulating the electronic properties and biological activity of the resulting molecules. For example, derivatives with chloro, iodo, or fluoro groups on the benzene (B151609) ring have been synthesized and studied. dntb.gov.ua

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 1-tosyl-3-oxoindoline-2-carboxylate | PIFA, DCM | Ethyl 2-hydroxy-1-tosyl-3-oxoindoline-2-carboxylate | dntb.gov.ua |

| Ethyl 5-chloro-1-tosyl-3-oxoindoline-2-carboxylate | PIFA, DCM | Ethyl 5-chloro-2-hydroxy-1-tosyl-3-oxoindoline-2-carboxylate | dntb.gov.ua |

| Ethyl 5-iodo-1-tosyl-3-oxoindoline-2-carboxylate | PIFA, DCM | Ethyl 5-iodo-2-hydroxy-1-tosyl-3-oxoindoline-2-carboxylate | dntb.gov.ua |

| Ethyl indol-2-carboxylate | Allyl bromide, aq. KOH, acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | ynu.edu.cn |

Generation of Spirocyclic Systems Based on the Oxoindoline Core

The C3 position of the oxoindoline scaffold is a prime site for the construction of spirocyclic systems, which are prevalent in numerous natural products and pharmacologically active compounds. researchgate.net These three-dimensional structures are of great interest in medicinal chemistry due to their conformational rigidity and novel chemical space.

One common strategy involves the reaction of isatin-derived substrates, such as methyleneindolinones, with various reaction partners in cycloaddition reactions. For example, the catalytic asymmetric [3+2] cycloaddition of methyleneindolinones with suitable 1,3-dipoles is a powerful method for constructing spiro[oxindole-pyrrolidine] frameworks. researchgate.netnih.gov These reactions often employ chiral catalysts to achieve high enantioselectivity. researchgate.netrsc.org

Another important class of spiro-oxindoles are the spiro[cyclopropane-oxindoles]. These can be synthesized via the cyclopropanation of methyleneindolinones. ynu.edu.cnrsc.org For instance, the reaction of (3E)-(pyridin-2-ylmethylene)-1,3-dihydro-2H-indol-2-one with ethyl (dimethylsulfuranylidene)acetate leads to the diastereoselective formation of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid derivatives. researchgate.netuow.edu.au

| Oxoindoline Precursor | Reaction Partner | Reaction Type | Spirocyclic Product Core | Reference |

|---|---|---|---|---|

| Methyleneindolinone | 1,3-Dipole (e.g., Azomethine ylide) | [3+2] Cycloaddition | Spiro[oxindole-pyrrolidine] | researchgate.net |

| Methyleneindolinone | Diazoalkane | [3+2] Cycloaddition then N2 extrusion | Spiro[oxindole-cyclopropane] | rsc.org |

| (3E)-(Pyridin-2-ylmethylene)-1,3-dihydro-2H-indol-2-one | Ethyl (dimethylsulfuranylidene)acetate | Cyclopropanation | Spiro[cyclopropane-1,3'-oxindole] | researchgate.netuow.edu.au |

| Isatin (B1672199) | Hydrazine (B178648) hydrate (B1144303), then Thiourea/ethanolic KOH | Condensation/Cyclization | Spiro[indoline-3,4'-pyrimidin]-2-one | nih.gov |

Synthesis of Fused Heterocyclic Architectures

Beyond spirocyclization, the this compound scaffold is instrumental in constructing fused heterocyclic systems. These reactions typically involve intramolecular cyclizations, where substituents strategically placed on the oxoindoline core react to form a new ring.

A notable example is the synthesis of pyrimido[4,5-b]indoles. dntb.gov.ua This can be achieved from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate through a sequence involving the formation of a bis(acyl azide) intermediate, which then undergoes intramolecular cyclization. dntb.gov.ua

Another important fused system is the pyrrolo[1,2-a]indole core. Syntheses of these structures can be achieved through intramolecular nucleophilic aromatic substitution reactions of suitably substituted pyrrolidin-2-ylideneacetonitriles, which can be derived from indole (B1671886) precursors. rsc.org While not starting directly from this compound, these strategies highlight the utility of the broader indole scaffold in accessing complex fused architectures. uwo.ca Similarly, pyrazolo[4,3-b]pyridines can be synthesized through the cyclocondensation of aminopyrazole derivatives with β-keto esters, demonstrating a pathway to fuse a pyrazole (B372694) ring to a pyridine (B92270) system. nih.gov

| Precursor | Key Transformation | Fused System | Reference |

|---|---|---|---|

| Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate | Intramolecular cyclization of acyl azide/isocyanate intermediate | Pyrimido[4,5-b]indole | dntb.gov.ua |

| α-(2-Bromophenyl)-α-pyrrolidin-2-ylideneacetonitrile | Intramolecular nucleophilic aromatic substitution | Pyrrolo[1,2-a]indole | rsc.org |

| 3-Aminopyrazole | Gould-Jacobs reaction with diethyl 2-(ethoxymethylene)malonate | Pyrazolo[3,4-b]pyridine | nih.gov |

Modifications of the Ester Group for Divergent Synthesis

The ethyl carboxylate group at the C2 position is not merely a passive substituent; it is a versatile functional handle for divergent synthesis. uwo.caresearcher.life This allows for the transformation of the oxoindoline core into a variety of other functional groups, paving the way for the synthesis of new families of compounds.

A common and useful transformation is the hydrazinolysis of the ethyl ester. Reaction of ethyl indol-2-carboxylate with hydrazine hydrate readily affords the corresponding indol-2-carbohydrazide. ynu.edu.cn This carbohydrazide (B1668358) is a valuable intermediate that can be further elaborated. For example, it can be condensed with aldehydes and ketones to form hydrazones, or it can be used to construct other heterocyclic rings, such as thiazoles. ynu.edu.cn

The ester can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid halides, or other derivatives. ynu.edu.cn These transformations are central to divergent synthesis, where a common intermediate is used to generate a library of structurally diverse molecules. researcher.life This approach is highly efficient in medicinal chemistry for the exploration of structure-activity relationships.

| Starting Ester | Reagents and Conditions | Intermediate Functional Group | Subsequent Reactions | Reference |

|---|---|---|---|---|

| Ethyl indol-2-carboxylate | Hydrazine hydrate, ethanol, reflux | Carbohydrazide | Condensation with aldehydes/ketones to form hydrazones; Synthesis of thiazoles | ynu.edu.cn |

| Ethyl indol-2-carboxylate | aq. KOH, reflux | Carboxylic acid | Amide bond formation, etc. | ynu.edu.cn |

| Carboxylic Ester Precursors | One-pot conversion to 3-thiomethyltetrazines | Tetrazine | Pd-catalyzed cross-coupling; Thioether reduction | researcher.life |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like Ethyl 3-oxoindoline-2-carboxylate, DFT calculations would be instrumental in predicting its three-dimensional geometry with high accuracy. These calculations determine the lowest energy conformation by optimizing bond lengths, bond angles, and dihedral angles.

In typical studies involving similar heterocyclic compounds, such as isoindoline-1,3-dione derivatives, researchers compare the computationally optimized structure with experimental data from X-ray crystallography. nih.gov A close correlation between the theoretical and experimental geometric parameters serves to validate the chosen computational model. nih.gov For instance, a comparison of bond lengths and angles from a DFT-optimized structure with those from a single-crystal X-ray diffraction analysis often shows no statistically significant differences. nih.gov This process confirms that the theoretical model accurately represents the molecule's structure.

The theoretical vibrational frequencies (like IR and Raman spectra) can also be calculated using DFT. These calculated spectra are then compared with experimental spectra to aid in the assignment of vibrational modes and to further confirm the predicted structure.

Mechanistic Pathway Investigations through Computational Modeling

Computational modeling, particularly using DFT, is a fundamental tool for elucidating reaction mechanisms. mdpi.commdpi.com This involves mapping the potential energy surface of a reaction, locating transition states, and calculating activation energies. For reactions involving this compound, computational studies could differentiate between possible mechanistic pathways, such as stepwise versus concerted mechanisms.

For example, in studies of cycloaddition reactions, DFT calculations can determine the activation barriers for different pathways, indicating the most likely route for the reaction. mdpi.com By analyzing the geometries of transition state structures, researchers can understand the key interactions that control the reaction's progress. These models can also incorporate solvent effects to provide a more realistic simulation of laboratory conditions. This approach has been used to correct previously proposed mechanisms for reactions involving similar heterocyclic systems. mdpi.com

Prediction of Reactivity and Selectivity

Computational chemistry offers methods to predict the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of molecules like this compound. Frontier Molecular Orbital (FMO) theory, often employed within DFT calculations, is a key concept in this area. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack.

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity. For instance, a high electrophilicity index would suggest that this compound is a good electrophile. Local reactivity descriptors, like Fukui functions, can then be used to predict which specific atoms within the molecule are the most reactive sites for a given type of reaction.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of a flexible molecule like this compound are often dependent on its accessible conformations. Conformational analysis involves systematically studying the different spatial arrangements (conformers) of a molecule and their relative energies. Computational methods can map the potential energy surface as a function of rotatable bonds to identify low-energy, stable conformers.

Molecular Dynamics (MD) simulations provide a more dynamic picture of molecular behavior. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time, based on a classical force field. This allows for the exploration of the conformational landscape and the study of how the molecule's structure fluctuates in solution or when interacting with a biological target. nih.govstuba.sk For example, MD simulations can be used to model the interaction of a molecule with solvent molecules, providing insights into solvation effects and the stability of different conformers in various environments. stuba.sk

Below is a table summarizing the types of computational methods and their applications in studying molecules similar to this compound.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Structural Elucidation | Optimized geometry (bond lengths, angles), vibrational frequencies (IR/Raman), NMR chemical shifts. |

| DFT with Transition State Search | Mechanistic Investigation | Reaction pathways, transition state structures, activation energies, reaction rates. |

| Frontier Molecular Orbital (FMO) Theory | Reactivity Prediction | Identification of nucleophilic/electrophilic sites, prediction of regioselectivity. |

| Molecular Dynamics (MD) Simulations | Conformational Analysis & Dynamics | Accessible conformations, solvent effects, dynamic behavior over time, binding interactions. |

Applications of Ethyl 3 Oxoindoline 2 Carboxylate As a Synthetic Building Block

Precursor in the Synthesis of Complex Natural Product Analogues

The oxindole (B195798) core, of which ethyl 3-oxoindoline-2-carboxylate is a prime example, is a "privileged scaffold" found in a multitude of natural products with significant biological activities. juniperpublishers.comrsc.org The strategic placement of a ketone and an ester at the C3 and C2 positions, respectively, makes this compound an ideal precursor for synthesizing analogues of complex alkaloids. The C3 position is particularly amenable to chemical modification, serving as a key handle for building molecular complexity.

A prominent class of natural products built upon this framework is the spirooxindoles, which feature a spirocyclic ring system at the C3 position of the oxindole core. rsc.orgnih.gov These compounds, such as Spirotryprostatin A, are known for their potent anti-cancer properties. frontiersin.orgnih.gov Synthetic strategies toward these molecules often involve reactions that build the spiro-center directly onto the oxindole C3 position. For instance, [3+2] cycloaddition reactions using an exocyclic double bond formed at the C3-position of an oxindole precursor are a common method for constructing pyrrolidinyl-spirooxindole cores found in many natural products. frontiersin.orgnih.gov The synthesis of these complex natural product analogues allows chemists to explore structure-activity relationships and develop new therapeutic agents inspired by nature's designs. nih.gov The functional groups of this compound provide the necessary reactivity to engage in these sophisticated transformations.

Role in the Assembly of Advanced Pharmaceutical Scaffolds

The oxindole motif is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets like enzymes and receptors. nih.gov

A landmark example of a pharmaceutical built from this scaffold is Sunitinib, a multi-kinase inhibitor used in cancer therapy. The synthesis of Sunitinib involves the Knoevenagel condensation of a substituted 2-oxindole (5-fluoro-2-oxindole) with a pyrrole-carboxaldehyde. google.compatsnap.com This key reaction highlights the utility of the activated methylene (B1212753) group at the C3 position of the oxindole ring system, a feature inherent to the structure of this compound. The ability to readily form a C-C double bond at this position is a critical step in assembling the final drug molecule. This demonstrates the direct relevance of the oxindole core in constructing advanced pharmaceutical agents.

The design of new drugs based on the indoline (B122111) and oxindole framework relies on several key principles that make this scaffold particularly attractive for medicinal chemistry:

Structural Rigidity and Versatility: The fused bicyclic system provides a rigid and predictable platform. This rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The scaffold can be functionalized at multiple positions (the nitrogen, the C3 position, and various points on the aromatic ring), allowing chemists to systematically tune the compound's steric and electronic properties. nih.gov

Creation of 3D Complexity: The C3 position is prochiral and can be transformed into a stereocenter, including a quaternary or spirocyclic center. rsc.orgnih.gov Creating such well-defined three-dimensional structures is a critical design principle for enhancing selectivity and potency, as biological targets are chiral and complex. Asymmetric synthesis methods are often employed to control the stereochemistry at this position. rsc.orgnih.gov

Hydrogen Bonding Capability: The amide moiety within the oxindole ring can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). nih.gov This dual capability enhances the molecule's ability to form strong and specific interactions with amino acid residues in the binding sites of target proteins. nih.gov

Privileged Scaffold for Kinase Inhibition: The 3-substituted oxindole structure is a well-established pharmacophore for inhibiting protein kinases. The Knoevenagel condensation product, a 3-alkenyl-2-oxindole, effectively mimics the binding mode of ATP in the kinase hinge region, a crucial interaction for inhibitory activity. Sunitinib's mechanism of action is a testament to this design principle.

The generation of chemical libraries containing diverse substituted oxoindolines is essential for drug discovery screening. This compound and its derivatives are ideal starting points for such libraries due to the reactivity of the C3 position. Modern synthetic methods have enabled the rapid and efficient creation of these libraries.

One of the most powerful techniques is the Palladium-catalyzed α-arylation , which directly forms a bond between the C3 position of the oxindole and an aryl group. organic-chemistry.orgacs.org This reaction typically involves treating the oxindole with a strong base to form an enolate, which is then coupled with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.orgacs.orgberkeley.edu This method is highly versatile, tolerating a wide range of functional groups on both the oxindole and the aryl partner. acs.org

Another key strategy is the Knoevenagel condensation , which reacts the active methylene group at C3 with aldehydes or ketones to form 3-alkylidene oxindoles. wikipedia.org This reaction is fundamental to the synthesis of kinase inhibitors like Sunitinib.

Multi-component reactions (MCRs) offer a highly efficient route to complex spirooxindoles in a single step. For example, the reaction of an isatin (B1672199) derivative, an amino acid, and a dipolarophile can generate a library of spiro[indoline-pyrrolidine]oxindoles through a [3+2] cycloaddition. frontiersin.orgnih.gov Similarly, reacting isatins, malononitrile, and a β-ketoester can produce spiro[indoline-pyran] systems. nih.gov

The following table summarizes some of the key synthetic transformations used to generate libraries of substituted oxoindolines.

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Class | Ref. |

| Pd-catalyzed α-Arylation | Oxindole, Aryl Halide/Tosylate | Pd(OAc)₂, Bulky Phosphine Ligand, Base (e.g., KHMDS) | 3-Aryl-oxindoles | organic-chemistry.orgberkeley.eduacs.org |

| Knoevenagel Condensation | Oxindole, Aldehyde/Ketone | Base (e.g., Piperidine, Pyrrolidine) | 3-Alkylidene-oxindoles | wikipedia.org |

| [3+2] Cycloaddition | Isatin, Amino Acid, Dipolarophile | Heat or Catalyst | Spiro[indoline-pyrrolidine]s | frontiersin.orgnih.gov |

| MCR for Spiro-pyrans | Isatin, Malononitrile, β-Ketoester | Base (e.g., Piperidine) | Spiro[indoline-pyran]s | nih.gov |

Utility in Materials Science Precursor Synthesis

While the oxindole scaffold is a dominant feature in medicinal chemistry and natural product synthesis, its application as a precursor for materials science is not extensively documented in the reviewed scientific literature. Searches for the use of this compound or related structures in the synthesis of polymers, dyes, or electronic materials did not yield significant results. While some coordination polymers have been used as catalysts to prepare oxindoles, the oxindole moiety itself does not appear to be a common building block for functional materials at present. organic-chemistry.org

Development of Novel Methodologies Using this compound as a Model Substrate

The reliable reactivity and structural integrity of the oxindole core make it an excellent model substrate for the development and optimization of new synthetic reactions. Organic chemists frequently use oxindole derivatives to test the scope, efficiency, and stereoselectivity of novel chemical transformations.

For instance, the development of improved palladium-catalyzed α-arylation reactions has heavily relied on using oxindoles as benchmark substrates. Researchers test new generations of phosphine ligands and catalysts on oxindole systems to achieve higher yields, faster reaction times, milder conditions, and the ability to use less reactive coupling partners like aryl chlorides. berkeley.eduacs.org

Furthermore, the oxindole framework is central to the development of asymmetric catalysis . The synthesis of chiral 3,3-disubstituted and spirocyclic oxindoles is a significant challenge, and these molecules serve as test cases for new chiral catalysts and enantioselective reactions, such as the Darzens reaction for making spiro-epoxyoxindoles or asymmetric [3+2] cycloadditions. rsc.org Success in these model systems demonstrates the power and utility of a new catalytic method, paving the way for its application in more complex total synthesis projects.

Future Directions in Ethyl 3 Oxoindoline 2 Carboxylate Research

Emerging Synthetic Technologies

The synthesis of oxindoles is being revolutionized by cutting-edge technologies that offer significant advantages over traditional batch methods in terms of efficiency, safety, and scalability.

Photochemical and Electrochemical Synthesis: Light- and electricity-driven reactions represent green and powerful alternatives for constructing the oxoindoline core. acs.orgrsc.org Photoredox catalysis has enabled the generation of alkyl radicals from various precursors, which can then undergo cascade cyclization with acrylamide (B121943) derivatives to form functionalized oxindoles. acs.org Importantly, metal-free and photocatalyst-free photochemical methods are being developed, relying on direct photoexcitation of substrates. acs.org Electrosynthesis offers a sustainable approach by using traceless electrons as the redox agent, avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org This strategy has been successfully applied to the synthesis of a variety of functionalized oxindoles through radical addition and cyclization of acrylamide derivatives. rsc.org The development of electrochemical methods for the synthesis of related heterocyclic cores, such as isoxazolines, from aldoximes and alkenes, suggests potential for similar strategies to be applied to ethyl 3-oxoindoline-2-carboxylate. nih.gov

Mechanochemistry: High-speed ball milling (HSBM) is a solvent-free technique that is gaining traction in organic synthesis for its environmental benefits. nih.gov Mechanochemical activation has been explored for aldol (B89426) reactions of isatin (B1672199), a key precursor for this compound, to produce 3-hydroxy-3-alkyl-2-oxindole derivatives. nih.gov This approach aligns with the principles of green chemistry by minimizing solvent usage and, in some cases, improving reaction efficiency. nih.gov

Advancements in Catalytic Systems for Oxoindoline Chemistry

The development of novel and more efficient catalytic systems is central to advancing the synthesis of complex oxoindoline structures, including chiral derivatives of this compound.

Organocatalysis: Organocatalysis has become an indispensable tool for the asymmetric synthesis of oxindoles. nih.gov Chiral amines, amino acids, and phosphoric acids have been employed to catalyze reactions such as the aldol reaction of isatins with ketones, affording products with high enantioselectivity. nih.govrsc.org For instance, β-amino acid derivatives with rigid norbornene skeletons have been developed as novel organocatalysts. nih.gov The use of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, is a promising strategy for controlling stereochemistry. researchgate.net The search for new organocatalysts continues, with a focus on improving catalytic efficiency, expanding the substrate scope, and enabling novel transformations for the synthesis of chiral spirooxindoles. mdpi.com

Metal Catalysis: Transition metal catalysis remains a dominant force in oxoindoline synthesis, with continuous advancements in catalyst design and reaction scope. organic-chemistry.orgdntb.gov.ua

Palladium: Palladium-catalyzed reactions, such as the α-arylation of amides, are well-established for oxoindoline synthesis. organic-chemistry.org Recent progress includes the development of catalysts with sterically hindered N-heterocyclic carbene (NHC) ligands that promote fast and efficient reactions under mild conditions. acs.orgorganic-chemistry.org Palladium catalysis has also been instrumental in carboxylation reactions using CO2 as a C1 feedstock, a sustainable approach to introducing the carboxylate functionality. mdpi.commdpi.com

Rhodium: Rhodium catalysts are effective for domino reactions, such as conjugate addition-arylation sequences, to produce 3-substituted oxindoles. organic-chemistry.org Rh(II)-catalyzed reactions of indoles with halodiazoacetates have been shown to produce ethyl quinoline-3-carboxylates through a cyclopropanation-ring expansion pathway, highlighting the potential for novel transformations of the indole (B1671886) core. beilstein-journals.orgnih.gov

Copper: Copper catalysts are used in a variety of reactions, including the synthesis of triazole derivatives of oxindoles via azide-alkyne cycloaddition (CuAAC). nih.gov Copper-catalyzed systems have also been explored for the asymmetric synthesis of β-amino acid derivatives. mdpi.com Bio-inspired copper-catalyzed aerobic dual C–H functionalization of phenols offers a novel approach to oxindole (B195798) synthesis. nih.gov

Titanium: Titanium-catalyzed chemo- and enantioselective oxidation of indoles using green oxidants like H2O2 provides a mild route to chiral 3-monosubstituted oxindoles. organic-chemistry.org

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. nih.gov Biocatalytic methods are being developed for the synthesis of chiral building blocks for pharmaceuticals, including chiral alcohols and amino acids. nih.gov The use of enzymes like dehydrogenases for the stereoselective reduction of keto acids demonstrates the potential for producing enantiopure precursors for this compound. nih.gov Furthermore, enzymes can be immobilized on supports, such as magnetic nanoparticles, to create recyclable and robust biocatalysts for the synthesis of indole derivatives. nih.gov

Novel Reactivity Modes and Transformations

Researchers are continuously exploring new ways to functionalize the this compound scaffold to access novel chemical space and create structurally diverse molecules.

Cascade Reactions: Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient and atom-economical approach to complex molecules. mdpi.com Organocatalytic cascade reactions, such as oxa-Michael-Michael additions, have been used to synthesize chiral spirooxindoles from alkenylisatins. mdpi.com Microwave-assisted cascade reactions of 2-(3-oxoindoline-2-yl)-2-phenylacetonitriles with diamines have been developed for the synthesis of quinoxalines, involving an unusual extrusion of a phenylacetonitrile (B145931) molecule. mdpi.com

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for modifying the oxoindoline core without the need for pre-functionalized substrates. snnu.edu.cn Transition metal-catalyzed carbene insertion into C-H bonds is a versatile method for creating new C-C and C-X bonds. snnu.edu.cn This approach can be applied to aliphatic, aryl, and heteroaryl C-H bonds, offering broad opportunities for the late-stage functionalization of this compound derivatives. snnu.edu.cn

Ring-Expansion Reactions: The expansion of the five-membered ring of the indoline (B122111) system to a six-membered quinoline (B57606) ring represents a novel transformation. As mentioned earlier, Rh(II)-catalyzed reactions of indoles with halodiazoacetates can lead to ethyl quinoline-3-carboxylates via a cyclopropanation-ring expansion mechanism. beilstein-journals.orgnih.gov Exploring the scope of such ring-expansion reactions could provide access to new heterocyclic systems derived from this compound.

Interdisciplinary Research Opportunities in Organic Synthesis

The synthesis and application of this compound and its derivatives are increasingly benefiting from collaborations with other scientific disciplines.

Chemical Biology: The oxoindoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological receptors. mdpi.comnih.gov Interdisciplinary research at the interface of organic synthesis and chemical biology is crucial for designing and synthesizing novel oxoindoline derivatives with specific biological activities. chemscene.com This involves understanding the structure-activity relationships and using synthetic chemistry to create targeted probes and potential drug candidates.

Materials Science: The unique photophysical and electronic properties of some heterocyclic compounds make them attractive for applications in materials science. acs.org Quinoxaline derivatives, which can be synthesized from oxoindoline precursors, have been investigated as fluorescent probes and for applications in molecular electronics. mdpi.com Future research could explore the potential of this compound derivatives in the development of new organic materials with tailored optical or electronic properties.

Computational Chemistry: Computational tools, such as density functional theory (DFT), are playing an increasingly important role in understanding reaction mechanisms and predicting the outcomes of chemical reactions. nih.gov For example, computational studies can help to elucidate the stepwise, radical-mediated mechanism of electrochemical reactions, ruling out alternative pathways. nih.gov The synergy between experimental and computational chemistry will be vital for the rational design of new catalysts and the development of novel synthetic methodologies for this compound.

Q & A

Q. What are the standard synthetic methodologies for Ethyl 3-oxoindoline-2-carboxylate?

this compound is typically synthesized via oxidative coupling reactions between 3-oxindoles and indoles or arenes. For example, Houng Kang et al. describe a protocol using methyl esters, NaH in THF, and catalytic conditions, yielding products in up to 96% after purification via silica gel chromatography. Reaction times vary (16–22 hours), and yields depend on substituent electronic effects .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Essential methods include:

- ¹H/¹³C NMR : To identify proton environments (e.g., carbonyl signals at δ 168–195 ppm) and carbon frameworks.

- IR spectroscopy : Confirms functional groups like ester carbonyls (1704 cm⁻¹) and NH stretches (3354 cm⁻¹).

- HRMS : Validates molecular weight and fragmentation patterns. Cross-referencing with literature data ensures accuracy .

Q. How is the purity of synthesized this compound assessed?

Purity is determined via:

- TLC : Monitors reaction progress using ethyl acetate/hexane eluents.

- Melting point analysis : Sharp melting ranges (e.g., 232–234°C for related indole derivatives) indicate high crystallinity.

- HPLC : Quantifies impurities in >95% pure samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?

Discrepancies may arise from tautomerism, stereochemistry, or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Maps coupling networks and assigns ambiguous peaks.

- X-ray crystallography : SHELX programs refine crystal structures to resolve stereochemical conflicts .

- DFT simulations : Predicts stable conformers and validates experimental spectra .

Q. What strategies improve stereoselectivity in spiroannulation reactions involving this compound?

- Chiral auxiliaries : Temporarily induce asymmetry during [4+2] or [3+2] cyclizations.

- Asymmetric catalysis : Chiral ligands or organocatalysts enhance enantiomeric excess.

- Solvent polarity : Ethyl lactate improves reaction efficiency due to hydrogen-bonding interactions, as shown in DFT studies .

Q. How can reaction yields be optimized for oxidative coupling with electron-deficient indoles?

- Catalyst tuning : Adjust transition metal catalysts (e.g., Pd or Cu) to match substrate electronics.

- Solvent selection : Polar aprotic solvents (THF, DMF) stabilize intermediates. Ethyl lactate, a green solvent, reduces side reactions .

- Stoichiometry : Excess indole (1.2–1.5 eq.) drives reactions to completion. Monitor via TLC and isolate products before decomposition .

Methodological Challenges

Q. How to mitigate byproduct formation during multi-step syntheses of this compound derivatives?

- Stepwise purification : Use column chromatography after each step to remove intermediates.

- Protecting groups : Shield reactive sites (e.g., NH groups) to prevent undesired coupling.

- Temperature control : Lower temperatures (0–5°C) reduce kinetic byproducts in sensitive steps .

Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Models transition states and reaction pathways (e.g., intramolecular H-bonding in ethyl lactate solvents).

- Molecular dynamics (MD) : Simulates solvent effects and packing efficiency in crystallization.

- NBO analysis : Identifies hyperconjugation effects influencing regioselectivity .